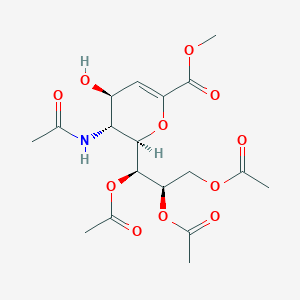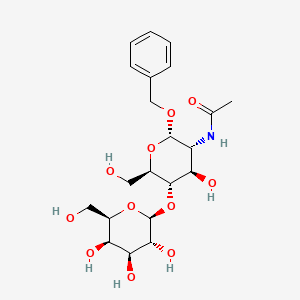
Phenyl b-D-thiogalactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl β-D-thiogalactopyranoside is a chemical compound used primarily as a substrate in biochemical research. It is a derivative of galactose, where the hydroxyl group at the anomeric carbon is replaced by a phenylthio group. This compound is particularly useful in studying enzyme activities, especially those involving β-galactosidase.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenyl β-D-thiogalactopyranoside can be synthesized through the reaction of phenyl thiol with galactose derivatives under specific conditionsAfter the reaction, the protecting groups are removed to yield the final product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl β-D-thiogalactopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the phenylthio group.
Applications De Recherche Scientifique
Phenyl β-D-thiogalactopyranoside has several applications in scientific research:
Biochemistry: It is used as a substrate to study β-galactosidase activity, which is crucial in understanding lactose metabolism and related disorders.
Molecular Biology: The compound is used in assays to detect and quantify β-galactosidase activity in various biological samples.
Medicine: Research involving this compound helps in developing treatments for diseases related to galactose metabolism.
Industry: It is used in the production of diagnostic kits and research reagents.
Mécanisme D'action
Phenyl β-D-thiogalactopyranoside acts as a substrate for β-galactosidase. The enzyme hydrolyzes the compound, breaking the glycosidic bond and releasing phenyl thiol and galactose. This reaction is used to measure enzyme activity and study its kinetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl β-D-glucopyranoside: Similar in structure but with glucose instead of galactose.
Isopropyl β-D-thiogalactopyranoside: Another galactose derivative used in molecular biology to induce gene expression.
Uniqueness
Phenyl β-D-thiogalactopyranoside is unique due to its specific interaction with β-galactosidase, making it an ideal substrate for studying this enzyme. Its structural differences from similar compounds, such as the presence of a phenylthio group, provide distinct biochemical properties and applications .
Propriétés
Formule moléculaire |
C12H16O5S |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-phenoxy-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(18)12(17-8)16-7-4-2-1-3-5-7/h1-5,8-15,18H,6H2/t8-,9+,10+,11-,12?/m1/s1 |
Clé InChI |
CQJFNCXDUYFOFA-SCWFEDMQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S |
SMILES canonique |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)

![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)
![1-(4-bromobenzyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11827274.png)
![Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B11827279.png)
![ethyl (2E)-3-[(4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enoate](/img/structure/B11827286.png)
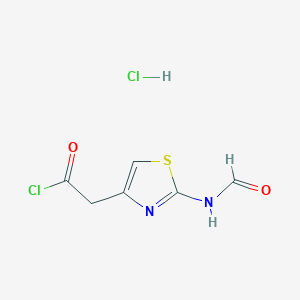
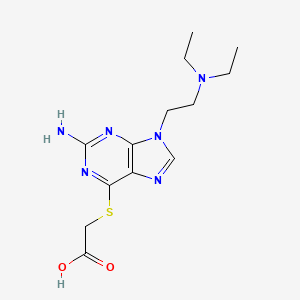
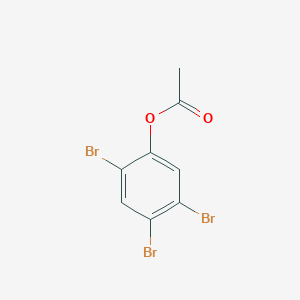
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11827309.png)
![3-Methoxy-5,6-dihydro-7h-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B11827322.png)
![2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827344.png)
